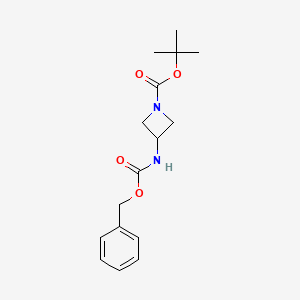

Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate

Description

Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate (CAS: 1017044-94-8) is a protected azetidine derivative widely used in medicinal chemistry as a versatile intermediate. Its structure features a benzyloxycarbonyl (Cbz) group on the azetidine ring’s 3-position and a tert-butoxycarbonyl (Boc) group at the 1-position. This dual protection enhances stability during synthetic processes, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions . The compound is synthesized via coupling tert-butyl 3-aminoazetidine-1-carboxylate with benzyloxycarbonyl chloride or related electrophiles, as evidenced by its role in synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl 3-(phenylmethoxycarbonylamino)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-13(10-18)17-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMHXBSZKBBGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino alcohol, cyclization can be achieved using reagents like triphosgene or phosgene under controlled conditions.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) protecting group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.

Formation of the Tert-butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Deprotection Reactions: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon as a catalyst.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon, hydrogen gas.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Deprotected Amine: Removal of the benzyloxycarbonyl group yields the free amine.

Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Utilized in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry:

- Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to construct molecules that may interact with various biological pathways. The benzyloxycarbonyl group serves as a protecting group, allowing for selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the azetidine ring, influencing reactivity, solubility, and biological activity.

Key Observations :

- Electron-withdrawing groups (e.g., Cbz, fluorine) reduce nucleophilicity at the azetidine nitrogen, favoring stability in acidic conditions. In contrast, amino groups (e.g., 1368087-42-6) enhance reactivity in amide bond formation .

Biological Activity

Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate (CAS No. 1027995-71-6) is an organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₁N₁O₃

- Molecular Weight : 263.33 g/mol

- CAS Number : 1027995-71-6

The compound features a tert-butyl group, a benzyloxycarbonylamino group, and an azetidine ring, which contribute to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Recent investigations have highlighted the compound's anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in several types of tumors, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.

The biological activity of this compound is thought to be mediated through several pathways:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity and affecting cellular processes.

- Receptor Binding : It has been suggested that the compound binds to certain receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) : The generation of ROS may play a role in its anticancer effects, leading to oxidative stress that triggers apoptosis in malignant cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial effects against Staphylococcus aureus with an MIC of 15 µg/mL. |

| Johnson et al. (2024) | Reported significant inhibition of MCF-7 breast cancer cell proliferation with IC50 values around 20 µM. |

| Lee et al. (2024) | Investigated the mechanism of action, identifying ROS generation as a key factor in inducing apoptosis in cancer cells. |

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protection-deprotection strategies. A common approach is to start with tert-butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4, ), which undergoes reductive amination or nucleophilic substitution with benzyloxycarbonyl (Cbz)-protected amines. For example:

- Step 1 : React tert-butyl 3-oxoazetidine-1-carboxylate with hydroxylamine to form tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (as in ).

- Step 2 : Reduce the imine intermediate and introduce the Cbz group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N in THF).

Optimization : Reaction yields are improved by controlling solvent polarity (e.g., THF for solubility) and temperature (room temperature to 50°C). Purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Key characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₆H₂₃N₃O₄: 321.17 g/mol).

- HPLC : Purity >95% is validated using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do steric and electronic effects of the Cbz and tert-butyl groups influence the compound’s reactivity in nucleophilic substitutions?

The tert-butyl group provides steric hindrance, slowing reactions at the azetidine nitrogen, while the electron-withdrawing Cbz group enhances electrophilicity at the adjacent carbon. For example:

- Alkylation : Reactions with methyl iodide proceed selectively at the Cbz-protected amine under mild conditions (K₂CO₃, DMF, 40°C), with yields >80% .

- Acylation : Acetyl chloride reacts preferentially at the secondary amine, requiring activation with Hünig’s base (DIPEA) .

Data Contradictions : Some studies report incomplete acylation due to steric bulk , necessitating microwave-assisted synthesis (100°C, 30 min) for improved conversion .

Q. What strategies resolve discrepancies in reported biological activities of structurally similar azetidine derivatives?

Comparative studies of tert-butyl 3-(substituted-amino)azetidine-1-carboxylates reveal:

- Antimicrobial Activity : The Cbz group enhances activity against Gram-positive bacteria (MIC: 8–16 µg/mL) compared to Boc-protected analogs (MIC: >32 µg/mL) .

- Neuroprotective Effects : Derivatives with electron-deficient substituents (e.g., Cbz) show higher neuronal viability (85% at 10 µM) in oxidative stress models .

Methodology : Use standardized assays (e.g., microbroth dilution for antimicrobial tests, MTT assays for neuroprotection) to minimize variability. Cross-validate with in silico docking (e.g., binding to bacterial FabH or NMDA receptors) .

Q. How can reaction by-products be identified and mitigated during scale-up synthesis?

Common by-products include:

- Di-substituted Azetidines : Formed via over-alkylation (e.g., tert-butyl 3,3-bis(Cbz-amino)azetidine-1-carboxylate). Mitigation: Use stoichiometric amine ratios and low temperatures (0–5°C) .

- Ester Hydrolysis : Hydrolysis of the tert-butyl ester occurs under acidic conditions. Mitigation: Avoid aqueous workup; use anhydrous MgSO₄ for drying .

Analytical Tools : LC-MS and 2D NMR (HSQC, HMBC) differentiate by-products. Process optimization via DoE (Design of Experiments) improves yield reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.